molecular formula C15H10F3N B8067444 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile

2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile

Cat. No.: B8067444
M. Wt: 261.24 g/mol
InChI Key: GKXJBCAUGMBJPC-UHFFFAOYSA-N
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Description

2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile is an organic compound with the molecular formula C15H10F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to another phenyl ring through an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetonitrile
  • 2-(Trifluoromethyl)phenylacetonitrile
  • 3,5-Bis(trifluoromethyl)phenylacetonitrile

Uniqueness

2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetonitrile is unique due to the presence of two phenyl rings connected through an acetonitrile group, which imparts distinct chemical and physical properties. The trifluoromethyl group further enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N/c16-15(17,18)13-7-5-12(6-8-13)14-4-2-1-3-11(14)9-10-19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXJBCAUGMBJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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